

N,3-dimethylbutanamide solubility profile

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Compound of Interest

Compound Name: *n*,3-dimethylbutanamide

Cat. No.: B1633665

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An In-Depth Technical Guide to the Solubility Profile of **N,3-dimethylbutanamide**

Introduction

N,3-dimethylbutanamide (CAS No. 21458-36-6) is a chemical compound with the molecular formula C₆H₁₃NO.^[1] As a simple amide, understanding its solubility is crucial for researchers, scientists, and drug development professionals in applications ranging from reaction chemistry to formulation and biological assays. This technical guide provides a summary of the available data on the solubility and physicochemical properties of **N,3-dimethylbutanamide**. It is important to note that specific experimental solubility data for this compound is limited in publicly available literature. Therefore, this guide also includes data on related structural isomers to provide a broader context for estimating its behavior in various solvents.

Physicochemical Properties of N,3-dimethylbutanamide

A summary of the key computed and experimental properties for **N,3-dimethylbutanamide** is provided below. This data is essential for understanding its general chemical behavior.

Property	Value	Source
CAS Number	21458-36-6	[1] [2]
Molecular Formula	C6H13NO	[1]
Molecular Weight	115.17 g/mol	[1]
IUPAC Name	N,3-dimethylbutanamide	[1]
Computed XLogP3	0.8	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	2	[1]

Solubility Profile

Direct, experimentally determined quantitative solubility data for **N,3-dimethylbutanamide** is not readily available in the reviewed literature. However, data for its structural isomers can provide valuable insights into its potential solubility characteristics. The following tables summarize the reported solubility for N,N-dimethylbutanamide and N-ethyl-2,2-diisopropylbutanamide.

Solubility Data for Isomer: N,N-dimethylbutanamide (CAS: 760-79-2)

This isomer shows significantly different substitution on the nitrogen atom, which greatly influences its solubility, particularly in water.

Solvent	Temperature (°C)	Solubility	Source
Water	25	110 g/L (Very Soluble)	[3]
Acetone	Not Specified	Very Soluble	[4]
Benzene	Not Specified	Very Soluble	[4]
Diethyl Ether	Not Specified	Very Soluble	[4]
Ethanol	Not Specified	Very Soluble	[4]

Solubility Data for Isomer: N-ethyl-2,2-diisopropylbutanamide (CAS: 51115-70-9)

Known as cooling agent WS-27, its bulky alkyl groups make it far less water-soluble.

Solvent	Temperature (°C)	Solubility	Source
Water	25	48.39 mg/L (Estimated)	[5]
Water	Not Specified	Practically insoluble or insoluble	[6][7][8][9]
Ethanol	Not Specified	Soluble	[6][7][8]
Ether	Not Specified	Soluble	[7][8]
Benzene	Not Specified	Soluble	[7][8]

Experimental Protocols: Solubility Determination

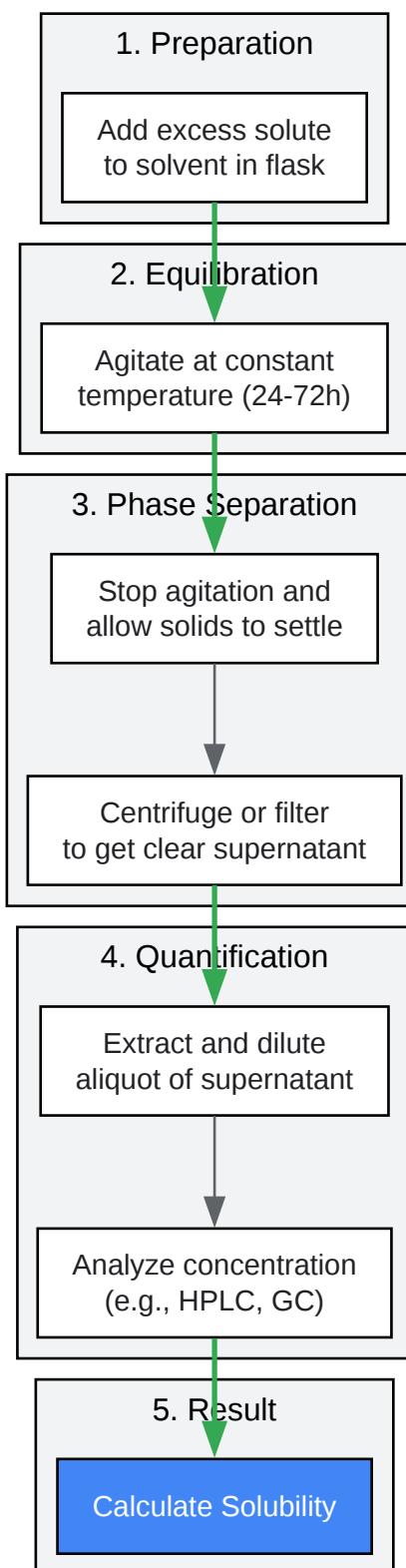
While specific protocols used for **N,3-dimethylbutanamide** are not published, a standard and widely accepted method for determining the equilibrium solubility of a compound is the Shake-Flask Method. This protocol is recommended for generating reliable solubility data.

Standard Operating Procedure: Shake-Flask Method

- Preparation: An excess amount of the solid compound (solute) is added to a known volume of the solvent in a sealed, thermostated vessel (e.g., a glass flask).
- Equilibration: The mixture is agitated (e.g., using an orbital shaker) at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached. The system should be visually inspected to confirm that excess solid remains, indicating saturation.
- Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
- Quantification: A precise aliquot of the clear, saturated supernatant is carefully removed and diluted with an appropriate solvent. The concentration of the solute in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.
- Calculation: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units of mg/mL, g/L, or mol/L.

Visualized Workflow: Solubility Determination

The following diagram illustrates the logical workflow for the shake-flask solubility determination method.



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Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion

While the solubility profile of **N,3-dimethylbutanamide** is not well-documented, an analysis of its structural isomers provides critical insights. The N,N-dimethyl isomer is highly soluble in water, whereas bulkier alkyl substituents, as seen in N-ethyl-2,2-diisopropylbutanamide, lead to poor aqueous solubility. Based on its structure and computed XLogP3 of 0.8, **N,3-dimethylbutanamide** is predicted to have moderate solubility in water and good solubility in organic solvents like ethanol. However, this must be confirmed through empirical testing using standardized protocols such as the shake-flask method outlined in this guide. For professionals in research and drug development, direct experimental determination of solubility remains the gold standard for accurate formulation and application.

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